Thymopoietin

Description

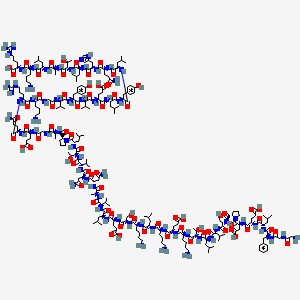

Structure

2D Structure

Properties

CAS No. |

60529-76-2 |

|---|---|

Molecular Formula |

C246H404N66O73 |

Molecular Weight |

5454 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C246H404N66O73/c1-118(2)94-158(216(356)276-145(55-39-44-86-248)206(346)285-157(244(384)385)60-49-91-263-246(259)260)286-201(341)134(31)270-239(379)197(135(32)315)308-226(366)164(100-124(13)14)293-223(363)169(106-141-111-261-117-267-141)295-212(352)152(72-79-179(254)321)280-218(358)161(97-121(7)8)292-222(362)167(104-139-63-67-142(318)68-64-139)294-220(360)162(98-122(9)10)289-214(354)156(77-84-190(336)337)284-236(376)194(129(23)24)305-228(368)168(105-140-65-69-143(319)70-66-140)298-235(375)192(127(19)20)303-185(327)114-266-203(343)144(54-38-43-85-247)273-205(345)149(59-48-90-262-245(257)258)275-210(350)151(71-78-178(253)320)278-209(349)150(73-80-186(328)329)271-184(326)113-265-200(340)132(29)268-232(372)176-61-50-92-311(176)242(382)172(102-126(17)18)300-241(381)199(137(34)317)310-238(378)196(131(27)28)306-229(369)171(108-181(256)323)296-224(364)170(107-180(255)322)287-202(342)133(30)269-234(374)193(128(21)22)304-225(365)163(99-123(11)12)290-213(353)154(75-82-188(332)333)282-230(370)174(115-313)301-208(348)147(57-41-46-88-250)277-217(357)159(95-119(3)4)288-207(347)146(56-40-45-87-249)274-211(351)153(74-81-187(330)331)279-204(344)148(58-42-47-89-251)283-240(380)198(136(33)316)309-227(367)165(101-125(15)16)297-237(377)195(130(25)26)307-231(371)175(116-314)302-233(373)177-62-51-93-312(177)243(383)173(109-191(338)339)299-215(355)155(76-83-189(334)335)281-219(359)160(96-120(5)6)291-221(361)166(103-138-52-36-35-37-53-138)272-183(325)112-264-182(324)110-252/h35-37,52-53,63-70,111,117-137,144-177,192-199,313-319H,38-51,54-62,71-110,112-116,247-252H2,1-34H3,(H2,253,320)(H2,254,321)(H2,255,322)(H2,256,323)(H,261,267)(H,264,324)(H,265,340)(H,266,343)(H,268,372)(H,269,374)(H,270,379)(H,271,326)(H,272,325)(H,273,345)(H,274,351)(H,275,350)(H,276,356)(H,277,357)(H,278,349)(H,279,344)(H,280,358)(H,281,359)(H,282,370)(H,283,380)(H,284,376)(H,285,346)(H,286,341)(H,287,342)(H,288,347)(H,289,354)(H,290,353)(H,291,361)(H,292,362)(H,293,363)(H,294,360)(H,295,352)(H,296,364)(H,297,377)(H,298,375)(H,299,355)(H,300,381)(H,301,348)(H,302,373)(H,303,327)(H,304,365)(H,305,368)(H,306,369)(H,307,371)(H,308,366)(H,309,367)(H,310,378)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,384,385)(H4,257,258,262)(H4,259,260,263)/t132-,133-,134-,135+,136+,137+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,192-,193-,194-,195-,196-,197-,198-,199-/m0/s1 |

InChI Key |

WROMSHBHNXECRN-FYZQOVAASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Thymopoietin Gene (TMPO): A Comprehensive Technical Guide to its Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thymopoietin (TMPO) gene, also known as lamina-associated polypeptide 2 (LAP2), is a critical regulator of nuclear architecture, chromatin organization, and cell cycle control. Through alternative splicing, TMPO gives rise to multiple protein isoforms with distinct localizations and functions, implicating it in a variety of cellular processes and disease states. This technical guide provides an in-depth overview of the TMPO gene's structure, its various transcripts, and the complex regulatory mechanisms that govern its expression. Detailed experimental protocols for studying TMPO and visualizations of key pathways are included to facilitate further research and therapeutic development.

Genomic and Transcriptional Structure of TMPO

The human TMPO gene is located on the long arm of chromosome 12, specifically at band 12q22.[1][2] It is a single-copy gene spanning approximately 35 kilobases (kb) and comprises eight exons.[1][2] Alternative splicing of the primary TMPO transcript results in the production of several distinct mRNA variants, which in turn are translated into different protein isoforms.[1][2][3]

Alternative Splicing and Major Isoforms

The most well-characterized TMPO isoforms are alpha (α), beta (β), and gamma (γ).[1][2] The differential inclusion of exons dictates the protein domains present in each isoform, leading to their distinct subcellular localizations and functions.

-

TMPO Alpha (α): This isoform includes exon 4, which contains a putative nuclear localization signal.[2] Consequently, TMPO α is diffusely localized throughout the nucleoplasm.[1][2]

-

TMPO Beta (β) and Gamma (γ): These isoforms are generated by the inclusion of exon 8, which encodes a hydrophobic putative membrane-spanning domain.[2] This targets TMPO β and γ to the inner nuclear membrane.[1][2] TMPO β is considered the human homolog of the rat lamina-associated polypeptide 2 (LAP2).[1][2]

The alternative splicing of the TMPO gene is a key mechanism for generating functional diversity from a single genetic locus.

Quantitative Data on TMPO Gene and Transcripts

| Feature | Description | Reference |

| Gene Name | This compound | [3] |

| Symbol | TMPO | [3] |

| Aliases | LAP2, LEMD4, TP | [4] |

| Chromosomal Location | 12q22 | [1][2] |

| Gene Size | ~35 kb | [2] |

| Number of Exons | 8 | [1][2] |

| TMPO α Protein Size | 75 kDa | [1] |

| TMPO β Protein Size | 51 kDa | [1] |

| TMPO γ Protein Size | 39 kDa | [1] |

Regulation of TMPO Gene Expression

The expression of the TMPO gene is tightly controlled by a multi-layered regulatory network that includes long non-coding RNAs, transcription factors, and signaling pathways.

Post-Transcriptional Regulation by TMPO-AS1

A key regulator of TMPO is the long non-coding RNA, TMPO Antisense RNA 1 (TMPO-AS1). TMPO-AS1 has been shown to enhance the stability and transcription of TMPO mRNA.[3] This interaction is particularly relevant in cancer biology, where TMPO-AS1 can promote oncogenic transcriptional programs.[3] In esophageal squamous cell carcinoma, TMPO-AS1 forms biomolecular condensates with FUS and p300 to regulate TMPO transcription.[5]

Transcriptional Regulation

The promoter region of the TMPO gene contains binding sites for a variety of transcription factors, suggesting a complex transcriptional control.

Predicted Transcription Factors Binding to the TMPO Promoter:

| Transcription Factor |

| KLF6 |

| SP1 |

| MGA |

| ZBTB26 |

| SIX5 |

| PRDM1 |

| POLR2A |

| HCFC1 |

| CTCF |

| BRCA1 |

| AP-4 |

| GATA-1 |

| HEN1 |

| Pax-5 |

| SRY |

Source: GeneCards[6]

Signaling Pathways Influencing TMPO Expression

Several signaling pathways have been implicated in the regulation of TMPO expression, often through the modulation of its antisense transcript, TMPO-AS1.

-

TGF-β Signaling: In triple-negative breast cancer, TMPO-AS1 expression is associated with alterations in gene signatures related to the transforming growth factor-β (TGF-β) signaling pathway.[7] Knockdown of TMPO-AS1 downregulates the expression of TGF-β receptors (TGFBR1 and TGFBR2).[7]

-

E2F Signaling: The E2F family of transcription factors, which are critical for cell cycle progression, are also linked to TMPO regulation. The promoter of TMPO-AS1 is induced by E2F3, and TMPO-AS1 knockdown can attenuate the E2F signaling pathway.[7]

-

TGF-β/Smad Pathway: In the context of diabetic foot ulcers, high glucose conditions lead to an upregulation of TMPO expression. Knockdown of TMPO activates the TGF-β/Smad signaling pathway, which in turn promotes cell proliferation and migration, facilitating wound healing.[8][9]

Experimental Protocols for Studying TMPO

Investigating the structure and regulation of the TMPO gene employs a range of standard molecular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for Transcription Factor Binding Site Identification

ChIP-seq is used to identify the genomic binding sites of transcription factors that regulate TMPO expression.

Protocol:

-

Cell Cross-linking: Cells of interest are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into fragments of 200-500 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. Protein A/G beads are used to capture the antibody-protein-DNA complexes.

-

Washes: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating. The protein is then degraded using proteinase K.

-

DNA Purification: The DNA is purified from the solution.

-

Library Preparation: The purified DNA fragments are prepared for next-generation sequencing, which includes end-repair, A-tailing, and adapter ligation.

-

Sequencing: The DNA library is sequenced.

-

Data Analysis: The sequencing reads are aligned to the reference genome. Peaks of enriched read density indicate the binding sites of the transcription factor.

Luciferase Reporter Assay for Promoter Activity Analysis

This assay is used to quantify the activity of the TMPO promoter and to identify regulatory elements and transcription factors.[10][11][12]

Protocol:

-

Construct Preparation: The putative TMPO promoter region is cloned upstream of a luciferase reporter gene in an expression vector.

-

Cell Transfection: The reporter construct is transfected into a suitable cell line. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Experimental Treatment: Cells are treated with potential regulators of TMPO expression (e.g., specific transcription factors, small molecules, or signaling pathway modulators).

-

Cell Lysis: After an appropriate incubation period, the cells are lysed to release the expressed luciferase enzymes.

-

Luminescence Measurement: The luciferase substrate (luciferin) is added to the cell lysate. The resulting bioluminescence is measured using a luminometer.

-

Data Normalization and Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The normalized activity reflects the transcriptional activity of the TMPO promoter.

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a sensitive method to quantify the expression levels of TMPO and its splice variants.[13][14][15]

Protocol:

-

RNA Extraction: Total RNA is isolated from cells or tissues of interest.

-

RNA Quality Control: The integrity and purity of the extracted RNA are assessed.

-

Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction Setup: A qPCR reaction mixture is prepared containing the cDNA template, primers specific for the TMPO transcript of interest, a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.

-

qPCR Amplification and Detection: The reaction is performed in a real-time PCR machine, which amplifies the target cDNA and monitors the fluorescence in real-time.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.

Conclusion

The this compound gene is a multifaceted gene whose expression and function are intricately regulated at multiple levels. Its structural diversity through alternative splicing and the complex network of regulatory factors that control its expression underscore its importance in fundamental cellular processes. A thorough understanding of the TMPO gene's structure and regulation is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting TMPO-related pathways. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of this vital gene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structure and mapping of the human this compound (TMPO) gene and relationship of human TMPO beta to rat lamin-associated polypeptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene - TMPO [maayanlab.cloud]

- 4. sinobiological.com [sinobiological.com]

- 5. TMPO this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. Proliferation‐associated long noncoding RNA, TMPO‐AS1, is a potential therapeutic target for triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cuproptosis-related gene TMPO affects the healing of diabetic foot ulcers through TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cuproptosis-related gene TMPO affects the healing of diabetic foot ulcers through TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. opentrons.com [opentrons.com]

- 11. goldbio.com [goldbio.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolving Perspective of Thymopoietin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymopoietin, a protein with a multifaceted history, has journeyed from its initial identification as a thymic hormone influencing neuromuscular function and T-cell differentiation to its current understanding as a ubiquitously expressed nuclear protein critical to cell cycle regulation and nuclear architecture. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, and the experimental methodologies that have been pivotal in shaping our comprehension of its diverse biological roles.

The Initial Discovery: A Tale of Two Functions

The story of this compound begins in the 1970s with the work of Gideon Goldstein and his colleagues. Their research was initially driven by an interest in the human disease myasthenia gravis, a condition characterized by muscle weakness.[1][2] It was postulated that the thymus gland, often found to be abnormal in myasthenia gravis patients, was releasing a substance that interfered with neuromuscular transmission.[1]

This hypothesis led to the development of a bioassay to detect neuromuscular impairment following the injection of thymic extracts.[1] Using this assay to monitor the fractionation of bovine thymus extracts, Goldstein's team successfully isolated two closely related polypeptides, which they named this compound I and II.[1] These molecules were found to be potent inducers of neuromuscular block at subnanogram concentrations.[1]

Concurrently, the role of the thymus in the maturation of T-lymphocytes was becoming increasingly clear. Remarkably, the purified this compound fractions were also found to induce the differentiation of prothymocytes (precursor cells) into thymocytes (immature T-cells), a key step in cellular immunity.[1][3] This dual functionality—affecting both neuromuscular transmission and T-cell development—was a surprising and pivotal discovery, solidifying this compound's status as a true thymic hormone.[1][4]

Quantitative Data: The Original this compound

| Property | Value | Reference |

| Source | Bovine Thymus | [1] |

| Molecular Weight | ~5.5 kDa | [5] |

| Amino Acid Length | 49 amino acids | [4][6] |

| Active Concentration (Neuromuscular & T-cell differentiation) | Subnanogram levels | [1] |

Experimental Protocols: The Foundation of Discovery

The initial isolation and characterization of this compound relied on a series of meticulous experimental procedures.

Isolation of this compound from Bovine Thymus

The following is a generalized protocol based on the principles described in the early literature.

Objective: To purify this compound from bovine thymus tissue.

Methodology:

-

Tissue Homogenization: Fresh bovine thymus tissue is homogenized in a suitable buffer to create a crude extract.

-

Fractionation: The crude extract is subjected to a series of column chromatography steps to separate proteins based on their physicochemical properties (e.g., size, charge).

-

Bioassay-Guided Purification: At each stage of fractionation, the biological activity of the resulting fractions is assessed using the neuromuscular transmission bioassay. Fractions demonstrating the highest activity are carried forward to the next purification step.

-

Final Purification: The active fractions are further purified to homogeneity using techniques such as gel filtration and ion-exchange chromatography.

Workflow Diagram for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from bovine thymus, guided by a neuromuscular transmission bioassay.

Neuromuscular Transmission Bioassay

Objective: To assess the effect of thymic extracts or purified this compound on neuromuscular transmission.

Methodology:

-

Animal Model: An appropriate animal model, such as a rat phrenic nerve-diaphragm preparation, is utilized.[7]

-

Sample Administration: The test sample (thymic fraction or purified this compound) is administered to the animal or applied to the in vitro preparation.

-

Stimulation and Recording: The phrenic nerve is electrically stimulated, and the resulting muscle contractions of the diaphragm are recorded.

-

Assessment of Neuromuscular Block: A decrease in the force or a complete block of muscle contraction in response to nerve stimulation indicates a neuromuscular blocking effect.[7] The potency of the sample is determined by the concentration required to produce this effect.

In Vitro T-Cell Differentiation Assay

Objective: To determine the ability of this compound to induce the differentiation of T-cell precursors.

Methodology:

-

Source of Precursor Cells: A population of cells containing T-cell precursors, such as bone marrow cells or splenocytes from athymic (nude) mice, is isolated.[8]

-

Incubation with this compound: The precursor cells are incubated in vitro with varying concentrations of this compound.

-

Analysis of T-Cell Surface Markers: Following incubation, the cells are analyzed for the expression of T-cell-specific surface antigens (e.g., Thy-1, CD90) using techniques like immunofluorescence or flow cytometry.[8]

-

Quantification of Differentiation: An increase in the percentage of cells expressing T-cell markers compared to control cultures indicates that this compound has induced differentiation.

A Shift in Perspective: The Discovery of this compound Isoforms and LAP2

For years, this compound was primarily considered a thymic hormone. However, this view was challenged by the discovery of multiple, larger isoforms of the protein derived from a single gene, TMPO.[6][9] Through alternative splicing of the TMPO gene, at least three distinct isoforms—alpha, beta, and gamma—were identified.[6][9]

Further research revealed that these proteins are ubiquitously expressed in various tissues and are localized to the cell nucleus.[9][10] A significant breakthrough was the realization that this compound is homologous to a previously identified nuclear protein known as lamina-associated polypeptide 2 (LAP2).[10][11] This discovery fundamentally shifted the understanding of this compound's function from a circulating hormone to a key component of the nuclear architecture.

Quantitative Data: this compound/LAP2 Isoforms

| Isoform | Encoded Protein | Molecular Weight (kDa) | Cellular Localization |

| TMPO alpha | This compound α (LAP2α) | 75 | Nucleus (diffuse) |

| TMPO beta | This compound β (LAP2β) | 51 | Nuclear Membrane |

| TMPO gamma | This compound γ (LAP2γ) | 39 | Nuclear Membrane |

Data compiled from multiple sources.[6][9][10]

The Modern View: this compound/LAP2 as a Nuclear Regulator

The identification of this compound as LAP2 opened up new avenues of research into its cellular functions. It is now understood that the different isoforms of this compound/LAP2 play critical roles in:

-

Nuclear Architecture: The beta and gamma isoforms are integral proteins of the inner nuclear membrane, where they bind to lamins and chromatin, contributing to the structural integrity of the nuclear envelope.[10][12]

-

Cell Cycle Regulation: this compound/LAP2, particularly the alpha isoform, interacts with the Retinoblastoma (Rb) protein, a key tumor suppressor and regulator of the cell cycle.[2][13] This interaction is believed to modulate Rb's function in controlling cell proliferation.[13]

-

Gene Expression: By interacting with chromatin and other nuclear proteins, this compound/LAP2 can influence gene expression.

This compound/LAP2α and Retinoblastoma (Rb) Signaling Pathway

The interaction between this compound/LAP2α and the Rb protein is a crucial aspect of its role in cell cycle control.

Signaling Pathway Diagram

Caption: A simplified diagram illustrating the interaction of this compound/LAP2α with the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.

Thymopentin (B1683142): The Active Pentapeptide

Further research into the structure-function relationship of this compound led to the identification of a synthetic pentapeptide, named thymopentin (TP-5), corresponding to amino acids 32-36 of the original this compound sequence.[4] This small peptide was found to possess the full biological activity of the native hormone in inducing T-cell differentiation.[4] Thymopentin has been extensively studied as an immunomodulatory agent.[5]

Conclusion

The journey of this compound from a thymic hormone with enigmatic dual functions to a fundamental component of the nuclear machinery exemplifies the dynamic nature of scientific discovery. The initial observations of its effects on neuromuscular transmission and T-cell development, while seemingly disparate, paved the way for a deeper understanding of its ubiquitous role in cellular processes. The ongoing research into the various isoforms of this compound/LAP2 and their interactions within the nucleus continues to unveil the intricate mechanisms that govern cell life and has implications for various pathological conditions, including cancer and myasthenia gravis. This historical perspective underscores the importance of interdisciplinary research and the continuous evolution of our understanding of biological molecules.

References

- 1. Thymopentin Enhances Antitumor Immunity Through Thymic Rejuvenation and T Cell Functional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - TMPO [maayanlab.cloud]

- 3. The characterization and localization of the mouse this compound/lamina-associated polypeptide 2 gene and its alternatively spliced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Thymopentin? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. ndrinc.org [ndrinc.org]

- 7. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to isolate mature thymic T cell subsets using fluorescence-activated cell sorting for assessing gene expression by RNA-seq and transcription factor binding across the genome by CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Thymopentin used for? [synapse.patsnap.com]

- 10. Depletion of this compound inhibits proliferation and induces cell cycle arrest/apoptosis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lamina-associated polypeptide 2α regulates cell cycle progression and differentiation via the retinoblastoma–E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

The Physiological Role of Thymopoietin in the Thymus Gland: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymopoietin, a polypeptide hormone produced by the epithelial cells of the thymus gland, plays a crucial, albeit complex, role in the maturation and regulation of T-lymphocytes (T-cells). This technical guide provides a comprehensive overview of the physiological functions of this compound within the thymus, detailing its molecular characteristics, its influence on T-cell differentiation, and the current understanding of its signaling pathways. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and visual representations of the molecular interactions involving this compound, aiming to serve as a valuable resource for researchers in immunology and drug development.

Introduction

The thymus gland is the primary site for the development and maturation of T-cells, a process known as thymopoiesis. This intricate process is regulated by the thymic microenvironment, which includes a variety of stromal cells and the soluble factors they secrete. Among these factors, the thymic hormones, including this compound, are of significant interest for their role in orchestrating T-cell development and function.[1]

This compound was initially isolated based on its effect on neuromuscular transmission, a property that was utilized for its bioassay.[2] It is a 49-amino acid polypeptide, and its biological activity is largely retained in a pentapeptide fragment, thymopentin (B1683142) (TP-5), corresponding to amino acids 32-36.[3][4] While initially characterized by its neuromuscular effects, the primary physiological role of this compound is now understood to be its immunomodulatory functions within the thymus and on peripheral T-cells.[3][4]

This guide will delve into the technical details of this compound's function, with a focus on its role in T-cell differentiation, the signaling cascades it initiates, and the methodologies used to study its effects.

Molecular Characteristics of this compound

The TMPO gene encodes for this compound, which exists in multiple isoforms, primarily α, β, and γ. These isoforms are localized to the cell nucleus, suggesting roles in nuclear architecture and gene regulation, a facet that distinguishes them from classical secreted hormones. However, the secreted form of this compound is the one primarily implicated in T-cell differentiation.

The pentapeptide thymopentin (Arg-Lys-Asp-Val-Tyr) is considered the active site of this compound and exhibits the immunomodulatory activities of the full-length hormone.[3][4] This has made TP-5 a valuable tool for research and potential therapeutic applications.

Physiological Role in T-Cell Differentiation

This compound exerts a dual role in the T-cell lineage, influencing both the differentiation of precursor T-cells and the function of mature T-cells.[3][4]

-

Induction of T-Cell Differentiation: this compound acts on early T-cell progenitors, inducing their differentiation.[3][4] This process involves the expression of specific cell surface markers that characterize different stages of thymocyte maturation.[5] The migration of T-cell precursors to the thymus is influenced by chemotactic agents including this compound.[5]

-

Modulation of Mature T-Cell Function: In peripheral T-cells, this compound and thymopentin have been shown to have immunonormalizing effects, modulating immune responses in states of imbalance.[3][4]

The maturation of thymocytes occurs in distinct regions of the thymus, the cortex and the medulla, where they undergo positive and negative selection to ensure they can recognize foreign antigens presented by MHC molecules without reacting to self-antigens.[6] Thymic hormones like this compound are proposed to be key maturation factors in this process.[6]

Signaling Pathways

The signaling mechanisms of this compound appear to be distinct for precursor and mature T-cells, primarily involving the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4]

cAMP-Mediated Signaling in Precursor T-Cells

In precursor T-cells, the intracellular signaling cascade initiated by this compound is believed to involve an increase in cAMP levels, which in turn activates Protein Kinase A (PKA).[3][4] PKA is a key regulator of many cellular processes, and in the context of thymocyte development, its activation can influence gene expression programs that drive differentiation. While the direct receptor and the specific adenylyl cyclase isoform activated by this compound in thymocytes have not been definitively identified, a hypothetical pathway can be proposed based on the known roles of cAMP in T-cell development.

cGMP-Mediated Signaling in Mature T-Cells

In mature T-cells, the immunomodulatory actions of this compound are associated with an elevation of intracellular cGMP.[3][4] This suggests the activation of a guanylyl cyclase, leading to the activation of Protein Kinase G (PKG). PKG can then phosphorylate various downstream targets to modulate T-cell function, such as cytokine production and proliferative responses.

Quantitative Data

Quantitative data on the effects of this compound are limited in the literature. The following table summarizes the available information.

| Parameter | Value | Cell Type/System | Reference |

| Effective Concentration | |||

| Enhancement of allogeneic response | As low as 1.5 ng/ml | Mouse peripheral T-cells | [7] |

| IC50 (Thymopentin) | |||

| Inhibition of carbachol-stimulated 22Na uptake | 1.9 ± 0.2 nM (half-maximal carbachol) | Neonatal muscle cells | [8] |

| 23 ± 7 nM (maximal carbachol) | Neonatal muscle cells | [8] | |

| Dose-Response (Thymopentin) | |||

| Decrease in CD24-positive cells | 29.7% to 20.4% (100-800 µM) | HCT116 colon cancer cells | [9] |

| Decrease in CD44-positive cells | 48.0% to 34.5% (100-800 µM) | HCT116 colon cancer cells | [9] |

Experimental Protocols

The following protocols are adapted from established methodologies for studying T-cell differentiation and apoptosis and are tailored for the investigation of this compound's effects.

In Vitro T-Cell Differentiation Assay

This protocol describes the induction of differentiation in T-cell precursors using this compound or thymopentin.

Materials:

-

Murine bone marrow or fetal liver cells (as a source of T-cell precursors)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

Recombinant murine IL-7

-

This compound or Thymopentin (TP-5)

-

Fluorescently conjugated antibodies against murine T-cell markers (e.g., CD4, CD8, CD3, Thy1.2)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

96-well culture plates

Procedure:

-

Isolation of Precursor Cells: Isolate bone marrow cells from the femurs and tibias of mice or fetal liver cells from embryos (E14.5-E15.5) under sterile conditions.

-

Cell Culture: Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

-

Stimulation: Plate 100 µL of the cell suspension per well in a 96-well plate. Add 100 µL of medium containing IL-7 (e.g., 5 ng/mL final concentration) and varying concentrations of this compound or thymopentin (e.g., 0.1, 1, 10, 100 ng/mL). Include a control group with IL-7 alone.

-

Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for 3-5 days.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with FACS buffer.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the percentage of cells expressing specific T-cell markers in response to different concentrations of this compound/thymopentin.

-

Thymocyte Apoptosis Assay

This protocol allows for the quantification of apoptosis in thymocytes following treatment with this compound.

Materials:

-

Thymocytes isolated from a young mouse

-

RPMI-1640 medium supplemented as above

-

This compound or Thymopentin (TP-5)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

FACS buffer

-

24-well culture plates

Procedure:

-

Thymocyte Isolation: Isolate thymocytes from the thymus of a young mouse by gently dissociating the organ between two frosted glass slides in complete RPMI-1640 medium.

-

Cell Culture: Resuspend the thymocytes at 1-2 x 106 cells/mL in complete medium.

-

Treatment: Plate 500 µL of the cell suspension per well in a 24-well plate. Add this compound or thymopentin at various concentrations. Include an untreated control.

-

Incubation: Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Apoptosis Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Conclusion and Future Directions

This compound is a key hormonal factor in the thymus, playing a significant role in the orchestration of T-cell development and the modulation of immune responses. Its ability to induce the differentiation of T-cell precursors and regulate the function of mature T-cells highlights its importance in maintaining a healthy and balanced immune system. The discovery of its active pentapeptide fragment, thymopentin, has opened avenues for further research and potential therapeutic interventions in immunodeficiency and autoimmune diseases.

Despite the knowledge accumulated since its discovery, several aspects of this compound's physiological role require further investigation. The definitive identification of its receptor on thymocytes and the complete elucidation of its intracellular signaling pathways are critical next steps. Furthermore, a more comprehensive quantitative analysis of its dose-dependent effects on various aspects of T-cell biology is needed to fully understand its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to contribute to filling these knowledge gaps and advancing our understanding of this important thymic hormone.

References

- 1. In Vitro Recapitulation of Murine Thymopoiesis from Single Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developmental regulation of cAMP signaling pathways in thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a thymic polypeptide, prevents nicotinic agonist-induced morphological changes in neonatal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymopentin-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

thymopoietin protein isoforms and their splice variants

An In-depth Technical Guide to Thymopoietin (TMPO) Protein Isoforms and Their Splice Variants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (TMPO), also known as Lamina-Associated Polypeptide 2 (LAP2), is a pleiotropic protein critical to nuclear architecture, chromatin organization, and cell cycle regulation. The human TMPO gene, located on chromosome 12q22, generates multiple protein isoforms through alternative splicing of its eight exons.[1] The most extensively studied of these are the alpha (α), beta (β), and gamma (γ) isoforms, which, despite originating from a single gene, exhibit distinct subcellular localizations and functions.[2][3] Initially identified for its role in T-cell differentiation, recent research has pivoted to its integral function within the nuclear envelope and nucleoskeleton.[4][5] This guide provides a comprehensive technical overview of TMPO isoforms, their splice variants, functional signaling pathways, and the experimental methodologies used for their study, offering a critical resource for research and therapeutic development.

The TMPO Gene and Alternative Splicing

The TMPO gene encodes a family of proteins that share a common N-terminal region but possess divergent C-termini, a result of alternative mRNA splicing.[2][3] This mechanism allows a single gene to produce multiple proteins with distinct, and sometimes opposing, functions. The major isoforms—TP α (75 kDa), TP β (51 kDa), and TP γ (39 kDa)—are ubiquitously expressed, though their levels vary across different tissues, with the highest abundance reported in the adult thymus and fetal liver.[1][2][3] All major isoforms share a conserved N-terminal LEM (LAP2, Emerin, MAN1) domain, which mediates interaction with the chromatin-associated protein Barrier-to-Autointegration Factor (BAF).[4][6]

The generation of these distinct isoforms from a common pre-mRNA transcript is a key regulatory mechanism controlling their function.

Caption: Alternative splicing of the TMPO gene transcript.

Quantitative Data Summary

The distinct physicochemical properties, localization, and binding partners of the primary TMPO isoforms are summarized below. This data is crucial for designing experiments aimed at isoform-specific detection and functional analysis.

Table 1: Physicochemical Properties of Human this compound Isoforms

| Property | Isoform α (LAP2α) | Isoform β (LAP2β) | Isoform γ (LAP2γ) |

|---|---|---|---|

| Aliases | TP α, LAP2α | TP β, LAP2β | TP γ, LAP2γ |

| Molecular Weight | 75 kDa[1][2] | 51 kDa[1][2] | 39 kDa[1][2] |

| NCBI RefSeq ID | NP_003262.1 | NP_001027454.1 | NP_001032284.2 |

| Structure | Common N-terminus, unique C-terminus without a transmembrane domain.[4][7] | Common N-terminus, unique C-terminus with a transmembrane domain.[8] | Common N-terminus, unique C-terminus with a transmembrane domain.[8] |

Table 2: Subcellular Localization and Key Binding Partners

| Isoform | Subcellular Localization | Key Binding Partners |

|---|---|---|

| TMPO α (LAP2α) | Nucleoplasm, diffuse throughout the nucleus, associated with the nucleoskeleton.[1][6] | A-type lamins, Chromatin, Barrier-to-Autointegration Factor (BAF).[4][9] |

| TMPO β (LAP2β) | Inner nuclear membrane.[1] | B-type lamins, Chromatin, BAF, HDAC3.[4][10] |

| TMPO γ (LAP2γ) | Inner nuclear membrane.[1] | BAF, HDAC3 interaction domain present.[9][11] |

Functional Roles and Signaling Pathways

While initially linked to T-cell maturation, the primary roles of TMPO isoforms are now understood to be centered on the regulation of nuclear dynamics.

Nuclear Architecture and Chromatin Organization

TMPO isoforms are key players in maintaining the structural integrity of the nucleus. The membrane-anchored β and γ isoforms link the nuclear lamina to the inner nuclear membrane, providing docking sites for chromatin.[4] In contrast, the nucleoplasmic α isoform interacts with A-type lamins and chromosomes, helping to organize higher-order chromatin structure and regulate lamin assembly during post-mitotic nuclear reassembly.[4][6] The coordinated action of these isoforms is essential for stabilizing chromatin and targeting membranes to chromosomes.[4]

Caption: TMPO isoform interactions at the nuclear lamina.

Regulation of Transcription

Recent studies have uncovered a sophisticated "chaperoning system" where TMPO isoforms regulate the intranuclear movement and activity of transcription factors. For example, LAP2 isoforms control the Hedgehog signaling pathway transcription factor GLI1.[10] LAP2β, located at the inner nuclear membrane, sequesters an acetylated pool of GLI1. The nucleoplasmic LAP2α competes with LAP2β for GLI1 binding, scaffolding the deacetylase HDAC1 to promote GLI1 deacetylation and release into the nucleoplasm for maximal transcriptional activation. This competitive interaction represents a powerful signal amplification mechanism.[10]

Caption: Regulation of GLI1 activity by TMPO isoforms.

Methodologies for Studying TMPO Isoforms

Distinguishing and quantifying highly homologous protein isoforms requires specific and robust experimental protocols. A general workflow involves analysis at both the transcript and protein levels.

Caption: Workflow for TMPO isoform analysis.

Transcript-Level Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method for quantifying the expression of specific splice variants.[12]

Objective: To measure the relative abundance of TMPO α, β, and γ mRNA transcripts.

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based or column-based method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Primer Design: Design isoform-specific primers. This is the most critical step. Primers should span exon-exon junctions unique to each splice variant (e.g., a forward primer in a common exon and a reverse primer in a unique 3' exon for each isoform). Validate primer specificity using standard PCR and gel electrophoresis to ensure a single product of the correct size is amplified.

-

qRT-PCR Reaction: Prepare a reaction mix containing cDNA template, isoform-specific forward and reverse primers, and a SYBR Green or TaqMan probe-based master mix.

-

Thermocycling and Data Analysis: Run the reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13] Use the comparative Cq (ΔΔCq) method to calculate the relative expression of each isoform, normalized to one or more stable housekeeping genes (e.g., GAPDH, ACTB).[13]

Protein-Level Analysis: Western Blotting

Western blotting allows for the detection and semi-quantitative analysis of protein isoforms, provided that isoform-specific antibodies are available.

Objective: To detect the presence and relative abundance of TMPO protein isoforms.

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein lysate and separate the proteins by size on a 10-12% polyacrylamide gel. The different molecular weights of TMPO α (75 kDa), β (51 kDa), and γ (39 kDa) allow for their separation.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to a TMPO isoform overnight at 4°C. Antibodies targeting the unique C-terminal regions are required for isoform specificity.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) must be used to normalize protein levels.

Protein-Level Analysis: Mass Spectrometry (MS)

MS-based proteomics is a powerful tool for the unambiguous identification and quantification of protein isoforms.[14][15]

Objective: To identify unique peptides corresponding to each TMPO isoform.

Methodology:

-

Sample Preparation: Extract proteins as described for Western blotting.

-

In-gel or In-solution Digestion: Separate the protein lysate by SDS-PAGE, excise the bands corresponding to the expected molecular weights of TMPO isoforms, and perform in-gel digestion with trypsin. Alternatively, perform in-solution digestion of the total protein lysate.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) that contains sequences for all known TMPO splice variants.[14] Identification of peptides unique to the C-terminal region of a specific isoform confirms its presence. Quantitative proteomics strategies (e.g., label-free quantification or isotopic labeling) can be employed to determine the relative abundance of each isoform.

Implications for Drug Development

The distinct roles and localizations of TMPO isoforms make them compelling targets for therapeutic intervention, particularly in oncology and in diseases of the nuclear envelope known as laminopathies.

-

Oncology: The overexpression of TMPO has been linked to the progression of several cancers, including glioblastoma, breast cancer, and lung cancer.[8][9] The TMPO-β and -γ isoforms have been suggested as potential diagnostic markers for breast cancer.[8] The role of LAP2α in regulating transcription factors like GLI1 or its involvement in controlling retinoblastoma protein (pRb) localization suggests that targeting specific isoform interactions could be a viable anti-cancer strategy.[9][10]

-

Laminopathies: Given their intimate relationship with nuclear lamins, TMPO isoforms are implicated in diseases caused by mutations in lamin genes, such as certain forms of muscular dystrophy and dilated cardiomyopathy.[4][9] Modulating the expression or function of specific LAP2 isoforms could potentially ameliorate phenotypes associated with these diseases.

Conclusion

The this compound/LAP2 protein family represents a striking example of functional diversity generated through alternative splicing. The distinct isoforms—α, β, and γ—are not redundant but are critical, spatially distinct regulators of nuclear structure, chromatin dynamics, and gene expression. A deeper understanding of their isoform-specific interactions and signaling pathways is paramount. For researchers and drug developers, the ability to specifically detect, quantify, and target these individual isoforms opens new avenues for diagnostics and therapeutics in a range of diseases linked to nuclear dysfunction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Three distinct human thymopoietins are derived from alternatively spliced mRNAs. | Semantic Scholar [semanticscholar.org]

- 3. Three distinct human thymopoietins are derived from alternatively spliced mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review: lamina-associated polypeptide 2 isoforms and related proteins in cell cycle-dependent nuclear structure dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional diversity of LAP2α and LAP2β in postmitotic chromosome association is caused by an α‐specific nuclear targeting domain | The EMBO Journal [link.springer.com]

- 8. TMPO this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. TMPO this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. LAP2 Proteins Chaperone GLI1 Movement Between Lamina and Chromatin to Regulate Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TMPO this compound - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 12. Quantification of splice variants using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accumulation of Splice Variants and Transcripts in Response to PI3K Inhibition in T Cells | PLOS One [journals.plos.org]

- 14. Investigating protein isoforms via proteomics: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Intracellular Signaling Pathways Activated by Thymopoietin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymopoietin is a polypeptide hormone secreted by the thymus gland that plays a crucial role in the maturation and differentiation of T-lymphocytes. Its biological activity is largely attributed to a five-amino-acid fragment, thymopentin (B1683142) (TP-5). The immunomodulatory effects of this compound and thymopentin are mediated by the activation of distinct intracellular signaling pathways, which ultimately lead to changes in gene expression and cellular function. This technical guide provides an in-depth overview of the core signaling cascades initiated by this compound, with a focus on the Toll-like receptor 2 (TLR2) dependent pathway and the cyclic GMP (cGMP) dependent pathway. This document also includes quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways to support further research and drug development efforts.

Core Signaling Pathways

This compound, primarily through its active pentapeptide thymopentin, activates at least two major intracellular signaling pathways in immune cells:

-

The Toll-Like Receptor 2 (TLR2) Dependent Pathway: This pathway involves the direct interaction of thymopentin with TLR2, leading to the activation of downstream signaling cascades that are central to the innate immune response.

-

The Cyclic GMP (cGMP) Dependent Pathway: This pathway is characterized by an increase in intracellular cGMP levels upon this compound stimulation, which in turn activates cGMP-dependent protein kinase (PKG) and its downstream effectors.

Toll-Like Receptor 2 (TLR2) Dependent Signaling Pathway

Recent studies have identified TLR2 as a receptor for thymopentin, linking this thymic peptide to the innate immune signaling machinery. The activation of TLR2 by thymopentin initiates a signaling cascade that results in the production of pro-inflammatory cytokines and the modulation of immune responses.[1][2]

The binding of thymopentin to TLR2 is thought to induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[1] MyD88, in turn, recruits and activates a series of downstream kinases, including members of the IRAK (Interleukin-1 Receptor-Associated Kinase) family and TRAF6 (TNF Receptor-Associated Factor 6). This leads to the activation of the IKK (IκB Kinase) complex and the MAPK (Mitogen-Activated Protein Kinase) cascade.

Activation of NF-κB: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and induce the expression of target genes, including those encoding for various cytokines such as TNF-α and IL-6.[1][2]

Activation of MAPK: The activation of the MAPK pathway, including ERK1/2, JNK, and p38, further contributes to the inflammatory response by activating other transcription factors, such as AP-1 (Activator Protein-1).[3]

References

An In-depth Technical Guide on the Mechanism of Action of Thymopoietin on T-cell Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymopoietin is a crucial polypeptide hormone secreted by thymic epithelial cells that plays a significant role in the maturation and differentiation of T-cell precursors (thymocytes).[1][2][3] Its action is fundamental to establishing a robust and self-tolerant T-cell repertoire. This technical guide delineates the molecular mechanisms through which this compound exerts its effects, focusing on receptor interaction, intracellular signaling cascades, and the consequent cellular and genetic responses in progenitor T-cells. Particular emphasis is placed on the pivotal role of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[4][5] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and therapeutic development.

Introduction to this compound and T-cell Development

T-cell development, or thymopoiesis, is a complex and highly regulated process occurring within the thymus gland.[6][7] Hematopoietic progenitor cells migrate from the bone marrow to the thymus, where they undergo proliferation and differentiation to become mature T-lymphocytes.[6][8] This process is orchestrated by the unique thymic microenvironment, largely controlled by thymic epithelial cells (TECs) that provide essential signals through direct contact and secreted factors.[9]

Among these secreted factors are the thymic hormones, including thymosin, thymulin, and this compound.[1][2] this compound, a 49-amino acid polypeptide, has been identified as a key inducer of T-cell differentiation.[3][5][10] Its biological activity is primarily attributed to a five-amino acid fragment (Arg-Lys-Asp-Val-Tyr), known as thymopentin (B1683142) (TP-5), which recapitulates the effects of the full hormone.[1][5] this compound selectively induces the differentiation of T-cell precursors, a critical step in populating the peripheral immune system with functional T-cells.[5][10]

The this compound Signaling Pathway

The primary mechanism of action for this compound on T-cell precursors is the activation of an intracellular signaling cascade mediated by a second messenger. While the specific cell surface receptor for this compound on thymocytes has not been fully characterized as a unique protein, functional studies unequivocally demonstrate that its binding initiates a signal transduction pathway. The dominant pathway activated in precursor T-cells is the elevation of intracellular cyclic AMP (cAMP).[5]

This contrasts with its effect on mature, peripheral T-cells, where it appears to act via cyclic GMP (cGMP), highlighting a context-dependent mechanism of action.[5][11]

The key steps in the cAMP-mediated pathway in T-cell precursors are:

-

Receptor Binding: this compound binds to a putative G-protein coupled receptor (GPCR) on the surface of the progenitor thymocyte.

-

Adenylyl Cyclase Activation: This binding event activates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to a rapid increase in intracellular cAMP concentration.[12]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.[13]

-

Downstream Phosphorylation: Activated PKA phosphorylates a variety of downstream protein targets, including transcription factors, which then translocate to the nucleus.

-

Gene Expression Modulation: These transcription factors initiate a program of gene expression that drives the differentiation of the precursor cell, including the expression of key T-cell surface markers like Thy-1 (CD90).[14]

It is important to note that while a transient increase in cAMP is crucial for T-cell activation and differentiation, sustained high levels of cAMP can be inhibitory or even induce apoptosis, suggesting a tightly regulated signaling process.[4][15]

Signaling Pathway Diagram

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The isolation of this compound (thymin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Block of T lymphocyte differentiation by activation of the cAMP-dependent signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T Cell Development [www2.nau.edu]

- 7. Thymus - Wikipedia [en.wikipedia.org]

- 8. T cell - Wikipedia [en.wikipedia.org]

- 9. Thymic Epithelial Cells Contribute to Thymopoiesis and T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WikiGenes - Tmpo - this compound [wikigenes.org]

- 11. This compound enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation [frontiersin.org]

- 13. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioassay determinations of this compound and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cAMP: a multifaceted modulator of immune synapse assembly and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Thymopoietin in Regulating Immune System Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymopoietin is a key polypeptide hormone secreted by the thymus gland that plays a pivotal role in the maturation and regulation of the adaptive immune system. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound, and its biologically active pentapeptide fragment thymopentin (B1683142) (TP-5), maintain immune homeostasis. The document elucidates the signaling pathways, presents quantitative data on its immunomodulatory effects, and offers detailed experimental protocols for studying its function. The primary focus is on thymopentin, which is largely responsible for the therapeutic effects of this compound and has been the subject of extensive research. This guide also clarifies the distinction between the hormonal functions of this compound and the roles of its nuclear isoforms, also known as lamina-associated polypeptides (LAPs), in maintaining nuclear architecture.

Introduction: this compound and its Isoforms

The term "this compound" can refer to two distinct classes of proteins derived from the same gene (TMPO). This has historically led to some confusion, which this guide aims to clarify.

-

Hormonal this compound: This is a 49-amino acid polypeptide secreted by thymic epithelial cells.[1] It is involved in the induction of T-cell differentiation and the regulation of immune responses.[1][2] Its primary biological activity is attributed to a five-amino-acid sequence (Arg-Lys-Asp-Val-Tyr), known as thymopentin (TP-5) .[1][3] For the remainder of this guide, the discussion of this compound's role in immune regulation will focus on the actions of TP-5.

-

Nuclear Isoforms (LAP2): The TMPO gene also encodes several nuclear proteins through alternative splicing, known as lamina-associated polypeptides (LAP2).[4] These include isoforms such as TMPO alpha, beta, and gamma.[4] These proteins are primarily located in the inner nuclear membrane and are integral to maintaining nuclear structure by binding to lamins and chromatin.[4] While their role in gene regulation may indirectly influence immune cell function, they are not the primary mediators of this compound's hormonal, immunoregulatory effects.

Thymopentin (TP-5): The Active Immunomodulatory Agent

Thymopentin (TP-5) is a synthetic pentapeptide that corresponds to the active site of this compound and recapitulates its immunomodulatory functions.[1][5] It has been clinically evaluated for its potential in treating immunodeficiency disorders, autoimmune diseases, and as an adjuvant in cancer therapy.[6][7]

Mechanism of Action and Signaling Pathways

Thymopentin exerts its effects by binding to specific receptors on immune cells, triggering intracellular signaling cascades that modulate T-cell function and cytokine production.[6][7]

2.1.1. Receptor Binding: The Role of Toll-Like Receptor 2 (TLR2)

Recent evidence has identified Toll-like receptor 2 (TLR2) as a key receptor for thymopentin.[8] TLR2 is a pattern recognition receptor primarily involved in the innate immune response, but it also plays a role in shaping the adaptive immune response. The binding of thymopentin to TLR2 initiates downstream signaling pathways that lead to the activation of T-cells and other immune cells.[8] A fusion peptide containing thymopentin has been shown to bind to TLR2 with a dissociation constant (KD) of 6.84 μmol/L.[9]

2.1.2. Intracellular Signaling Cascades

Upon binding to TLR2, thymopentin is thought to activate the MyD88-dependent signaling pathway , a canonical pathway for TLR2 activation.[8] This leads to the activation of the transcription factor NF-κB , which in turn upregulates the expression of various pro-inflammatory and immunomodulatory genes.[8][10]

Another important signaling molecule implicated in thymopentin's action is cyclic guanosine (B1672433) monophosphate (cGMP) . Studies have shown that thymopentin induces the elevation of intracellular cGMP in T-cell lines, suggesting a role for this second messenger in mediating its immunoregulatory effects on peripheral T-cells.[1][11] In contrast, precursor T-cells respond to this compound with an increase in cyclic AMP (cAMP).[1][12]

The following diagram illustrates the proposed signaling pathway for thymopentin in T-cells.

Caption: Proposed signaling pathways of thymopentin in T-cells.

Role in T-Cell Differentiation and Proliferation

Thymopentin plays a crucial role in the maturation of T-lymphocytes. It promotes the differentiation of precursor T-cells (thymocytes) into mature, functional T-cells.[6][7] This includes the induction of T-cell surface markers.[13] Furthermore, thymopentin enhances the proliferation of mature T-cells, which is essential for mounting an effective immune response.[6][14]

Modulation of Cytokine Production

A key aspect of thymopentin's immunoregulatory function is its ability to modulate the production of cytokines.[6] Cytokines are signaling molecules that orchestrate the immune response. Thymopentin has been shown to:

-

Increase the production of Th1-type cytokines , such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][15][16] IL-2 is a potent T-cell growth factor, while IFN-γ is crucial for cell-mediated immunity.

-

Modulate the production of pro-inflammatory cytokines , including Tumor Necrosis Factor-alpha (TNF-α) and IL-6.[8][10]

-

Potentially decrease the production of Th2-type cytokines , such as IL-4.[15][16]

This modulation of the cytokine profile suggests that thymopentin can shift the immune response towards a Th1 phenotype, which is important for combating intracellular pathogens and for anti-tumor immunity.

Quantitative Data on the Immunomodulatory Effects of Thymopentin

The following tables summarize quantitative data from various studies on the effects of thymopentin.

Table 1: In Vitro Effects of Thymopentin

| Parameter | Cell Type | Concentration/Dose | Observed Effect | Reference |

| TLR2 Binding (KD) | Recombinant TLR2 | 6.84 μmol/L (for Tα1-TP5 fusion) | High-affinity binding | [9] |

| cGMP Elevation | CEM and MOLT-4 T-cell lines | Not specified | Induction of intracellular cGMP | [11] |

| Cytokine Production (TNF-α) | THP-1 monocyte-macrophage cells | 10 µg/mL | Significant increase in TNF-α secretion | [8] |

| Cytokine Production (IL-6) | THP-1 monocyte-macrophage cells | 10 µg/mL | Significant increase in IL-6 secretion | [8] |

| Proliferation Inhibition | HL-60 promyelocytic leukemia cells | Not specified | Suppression of proliferation | [3] |

Table 2: In Vivo and Clinical Effects of Thymopentin

| Parameter | Study Population | Dose | Observed Effect | Reference |

| Inflammatory Cytokines | ||||

| IL-6 | ESRD patients on hemodialysis | Not specified | Decrease from 6.68±1.51 ng/L to 5.52±1.46 ng/L | [12] |

| IL-8 | ESRD patients on hemodialysis | Not specified | Decrease from 24.12±2.96 ng/L to 18.76±2.83 ng/L | [12] |

| TNF-α | ESRD patients on hemodialysis | Not specified | Decrease from 5.13±1.15 pmol/L to 3.27±1.08 pmol/L | [12] |

| hs-CRP | ESRD patients on hemodialysis | Not specified | Decrease from 6.46±1.19 mg/L to 4.12±1.03 mg/L | [12] |

| T-Cell Subsets | ||||

| CD3+ | ESRD patients on hemodialysis | Not specified | Increase from 62.61±10.23% to 68.25±12.54% | [12] |

| CD4+ | ESRD patients on hemodialysis | Not specified | Increase from 45.21±5.89% to 49.17±6.23% | [12] |

| CD8+ | ESRD patients on hemodialysis | Not specified | Decrease from 25.01±5.47% to 20.14±5.25% | [12] |

| CD4+/CD8+ Ratio | ESRD patients on hemodialysis | Not specified | Increase from 1.71±0.32 to 1.95±0.37 | [12] |

| Cytokine Modulation | ||||

| IL-2 Production | Immunocompromised aged subjects | Not specified | Significant increase in PHA-induced IL-2 production | [17] |

| IL-2 Plasma Levels | Mice with experimental injury | 1 mg/kg | Significant increase in IL-2 production | [16] |

| IL-4 Plasma Levels | Mice with experimental injury | 1 mg/kg | Significant reduction in IL-4 levels | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of thymopentin.

T-Cell Proliferation Assay using [³H]-Thymidine Incorporation

This protocol measures the proliferation of T-cells in response to thymopentin stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

-

Thymopentin (TP-5)

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

96-well flat-bottom microtiter plates

-

[³H]-Thymidine

-

Cell harvester

-

Scintillation counter

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of thymopentin in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (medium only).

-

Add 50 µL of a T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include an unstimulated control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Cytokine Production Assay by ELISA

This protocol quantifies the production of specific cytokines by immune cells treated with thymopentin.

Materials:

-

PBMCs or isolated T-cells

-

Complete RPMI-1640 medium

-

Thymopentin (TP-5)

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, or PHA for T-cells)

-

24-well culture plates

-

ELISA kits for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

-

Plate 1 x 10⁶ cells per well in a 24-well plate in 1 mL of complete medium.

-

Add thymopentin at the desired concentrations. Include a vehicle control.

-

Add a stimulating agent if required (e.g., LPS at 1 µg/mL).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Store the supernatants at -80°C until analysis.

-

Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Quantify the cytokine concentrations based on a standard curve.

Flow Cytometry Analysis of T-Cell Subsets

This protocol is used to determine the percentages of different T-cell populations following treatment with thymopentin.

Materials:

-

Whole blood or isolated PBMCs

-

Thymopentin (TP-5)

-

Fluorochrome-conjugated monoclonal antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Treat cells with thymopentin either in vivo (in animal models or clinical studies) or in vitro.

-

Collect 100 µL of whole blood or resuspend 1 x 10⁶ PBMCs in FACS buffer.

-

Add the appropriate combination of fluorochrome-conjugated antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

If using whole blood, lyse the red blood cells using a lysis buffer.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentages of CD3+, CD4+, and CD8+ T-cell populations.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of thymopentin.

Caption: Workflow for T-cell proliferation assay.

Caption: Workflow for cytokine production analysis.

Conclusion

This compound, primarily through its active fragment thymopentin, is a significant regulator of immune system homeostasis. Its ability to promote T-cell maturation and proliferation, coupled with its capacity to modulate cytokine production, underscores its therapeutic potential in a range of immunological disorders. The identification of TLR2 as a receptor for thymopentin provides a crucial link between this thymic hormone and the innate immune signaling machinery. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory properties of this compound. Future research should continue to delineate the precise intracellular signaling events following thymopentin-receptor interaction and explore its synergistic potential with other immunotherapies.

References

- 1. This compound to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Facebook [cancer.gov]

- 6. What is the mechanism of Thymopentin? [synapse.patsnap.com]

- 7. What is Thymopentin used for? [synapse.patsnap.com]

- 8. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vivo immunomodulatory and synergistic anti-tumor activity of thymosin α1-thymopentin fusion peptide and its binding to TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide analogs of thymopentin distinguish distinct this compound receptor specificities on two human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of thymopentin on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. T cell development in normal and thymopentin-treated nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effects of thymopentin on the development of SLE-like syndrome in the MRL/lpr-lpr mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Seminal Studies on Thymopoietin

For Researchers, Scientists, and Drug Development Professionals

Introduction